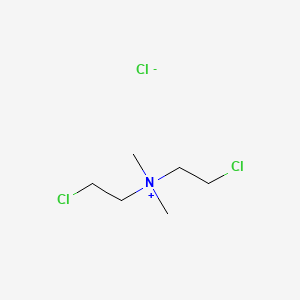
Bis(2-chloroethyl)dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl)dimethylammonium chloride: is a chemical compound with the molecular formula C6H14Cl2N N-(2-Chloroethyl)-N,N-dimethylammonium chloride . This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)dimethylammonium chloride typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds as follows:
(CH3)2NH+ClCH2CH2OH+HCl→(CH3)2NCH2CH2Cl⋅HCl+H2O
The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-chloroethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-chloroethyl)dimethylammonium chloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of quaternary ammonium salts, which are important in phase transfer catalysis .
Biology: In biological research, the compound is used to study the effects of alkylating agents on DNA. It is also used in the synthesis of biologically active molecules .
Medicine: It is studied for its ability to alkylate DNA and inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of surfactants, disinfectants, and other specialty chemicals .
Wirkmechanismus
Bis(2-chloroethyl)dimethylammonium chloride exerts its effects primarily through the alkylation of DNA. The compound forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine base. This results in the formation of interstrand cross-links (ICLs), which inhibit DNA replication and transcription, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-chloroethyl)amine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
- Bis(2-chloroethyl)sulfide
Comparison: Bis(2-chloroethyl)dimethylammonium chloride is unique due to its dimethylammonium group, which imparts different chemical properties compared to other similar compoundsThis difference in structure leads to variations in reactivity and toxicity .
Eigenschaften
CAS-Nummer |
63977-49-1 |
|---|---|
Molekularformel |
C6H14Cl3N |
Molekulargewicht |
206.5 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H14Cl2N.ClH/c1-9(2,5-3-7)6-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MGFVNWXRFBPCJJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCCl)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
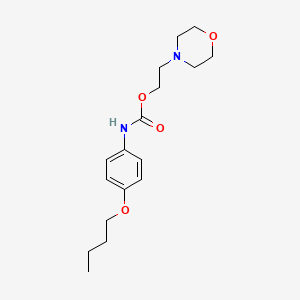
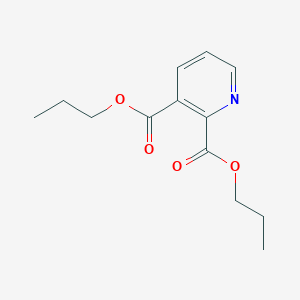
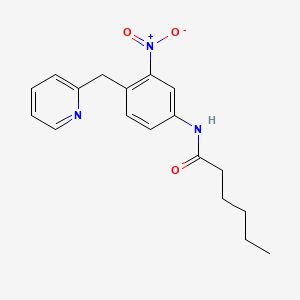
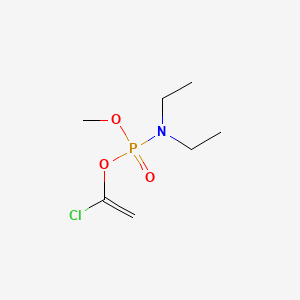
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
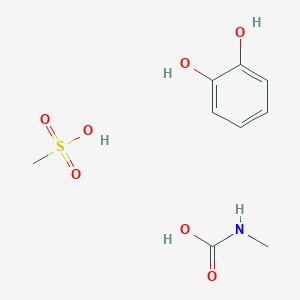
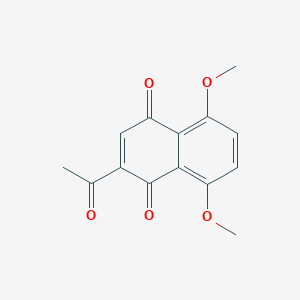
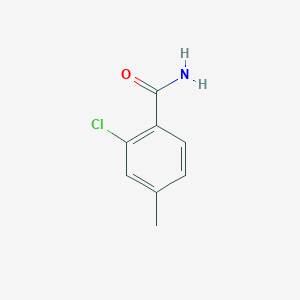
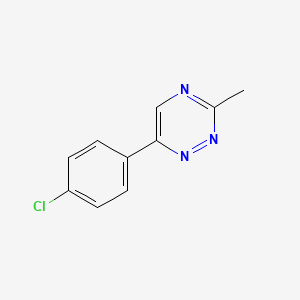
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

